molecular formula C11H26BrNO2S2 B1148871 10-Aminodecylmethanethiosulfonate Hydrobromide CAS No. 1216881-94-5

10-Aminodecylmethanethiosulfonate Hydrobromide

Cat. No.: B1148871
CAS No.: 1216881-94-5
M. Wt: 348.36
InChI Key:
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Description

10-Aminodecylmethanethiosulfonate Hydrobromide: is a chemical compound with the molecular formula C11H26BrNO2S2 and a molecular weight of 348.36. It is primarily used in proteomics research and other biochemical applications . This compound is known for its unique structure, which includes a decyl chain, an amino group, and a methanethiosulfonate group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Aminodecylmethanethiosulfonate Hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with decylamine and methanethiosulfonate.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 10-Aminodecylmethanethiosulfonate Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide or potassium permanganate.

    Reduction Reagents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Sulfonate derivatives.

    Reduction Products: Thiol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

10-Aminodecylmethanethiosulfonate Hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical modifications.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Aminodecylmethanethiosulfonate Hydrobromide involves its interaction with various molecular targets. The methanethiosulfonate group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and post-translational modifications.

Comparison with Similar Compounds

    10-Aminodecylmethanethiosulfonate Hydrochloride: Similar structure but with a hydrochloride salt instead of hydrobromide.

    10-Aminodecylmethanethiosulfonate Sulfate: Contains a sulfate group instead of hydrobromide.

    10-Aminodecylmethanethiosulfonate Nitrate: Features a nitrate group instead of hydrobromide.

Uniqueness: 10-Aminodecylmethanethiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable reagent in various research and industrial applications.

Properties

IUPAC Name

10-methylsulfonylsulfanyldecan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2S2.BrH/c1-16(13,14)15-11-9-7-5-3-2-4-6-8-10-12;/h2-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRLCLWGKRKKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675570
Record name S-(10-Aminodecyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216881-94-5
Record name S-(10-Aminodecyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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